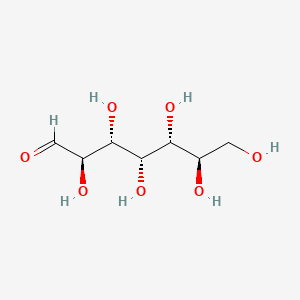

D-Glycero-D-gulo-heptose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031278 | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-50-7 | |

| Record name | D-glycero-D-gulo-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymatic Pathways of D Glycero D Gulo Heptose and Its Metabolites

Precursor Metabolism and Initial Steps of Heptose Phosphate (B84403) Biosynthesis

The journey to synthesizing D-glycero-D-gulo-heptose and related heptoses begins with a key precursor molecule derived from central metabolism.

Derivation from Sedoheptulose (B1238255) 7-Phosphate

The primary precursor for the biosynthesis of this compound and other heptoses is D-sedoheptulose 7-phosphate . medchemexpress.comnih.govnih.gov This seven-carbon sugar phosphate is an intermediate in the pentose (B10789219) phosphate pathway, linking it to mainstream carbohydrate metabolism. Its availability is crucial for initiating the dedicated biosynthetic pathway leading to various heptose derivatives. medchemexpress.comnih.govnih.gov In both Gram-negative and some Gram-positive bacteria, D-sedoheptulose 7-phosphate serves as the starting point for the synthesis of nucleotide-activated heptoses, which are essential components of cell surface structures like lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

Roles of Sedoheptulose 7-Phosphate Isomerases (e.g., GmhA)

The first committed step in the biosynthesis of heptoses is the isomerization of D-sedoheptulose 7-phosphate. researchgate.net This reaction is catalyzed by a class of enzymes known as sedoheptulose 7-phosphate isomerases , with GmhA being a well-characterized example. researchgate.netuniprot.orgnih.gov GmhA facilitates the conversion of the ketose, D-sedoheptulose 7-phosphate, into an aldose, specifically D-glycero-D-manno-heptose 7-phosphate . researchgate.netuniprot.orgnih.govresearchgate.net This isomerization is a critical control point in the pathway. researchgate.net The GmhA enzyme is found in a variety of bacteria, including Escherichia coli and Pseudomonas aeruginosa, and its activity is essential for the production of the heptose precursors required for LPS core biosynthesis. researchgate.netnih.govasm.orgnih.gov Structural and biochemical studies have revealed that GmhA is a zinc-dependent enzyme that operates through an enediol-intermediate mechanism to achieve the isomerization. uniprot.orgnih.gov The product of the GmhA-catalyzed reaction is a mixture of the α and β anomers of D-glycero-D-manno-heptose 7-phosphate. uniprot.orguniprot.orgnih.gov

Phosphorylation and Nucleotide Activation Cascades

Following the initial isomerization, the heptose phosphate undergoes a series of activation steps involving phosphorylation and the attachment of a nucleotide diphosphate (B83284) group.

Kinase-Mediated Phosphorylation (e.g., HldE/RfaE, HddA)

The next step in the pathway is the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the anomeric carbon (C-1). This reaction is carried out by specific kinases. In many Gram-negative bacteria, this activity is part of a bifunctional enzyme, often named HldE or RfaE . nih.govasm.orgnih.govgenome.jpresearchgate.net The N-terminal domain of HldE functions as a kinase, transferring a phosphate group from ATP to the C-1 position of the heptose, yielding D-glycero-D-manno-heptose 1,7-bisphosphate . nih.govgenome.jpacs.org In Escherichia coli, the kinase domain of HldE specifically phosphorylates the β-anomer of D-glycero-D-manno-heptose 7-phosphate to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate. nih.govgenome.jp

In other organisms, such as Aneurinibacillus thermoaerophilus, a monofunctional kinase named HddA (also referred to as GmhB in some literature) performs this phosphorylation. nih.govebi.ac.uk HddA catalyzes the formation of D-glycero-α-D-manno-heptose 1,7-bisphosphate from the α-anomer of D-glycero-D-manno-heptose 7-phosphate. nih.govresearchgate.net

Nucleotidyltransferase-Catalyzed Formation of Activated Heptose Sugars (e.g., ADP-Heptose, GDP-Heptose)

Before nucleotide activation, a phosphatase, GmhB , removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose 1,7-bisphosphate, generating D-glycero-D-manno-heptose 1-phosphate . nih.govasm.orgnih.govacs.org This intermediate is then the substrate for a nucleotidyltransferase.

In the well-studied pathway in E. coli, the C-terminal domain of the bifunctional enzyme HldE acts as an adenylyltransferase. nih.govasm.orgnih.govgenome.jp It catalyzes the transfer of an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate, resulting in the formation of ADP-D-glycero-β-D-manno-heptose . acs.orggenome.jp

In contrast, the pathway in A. thermoaerophilus leads to the formation of a GDP-activated heptose. An enzyme with guanylyltransferase activity catalyzes the reaction between GTP and D-glycero-α-D-manno-heptose 1-phosphate to produce GDP-D-glycero-α-D-manno-heptose . nih.govwikipedia.org These nucleotide-activated heptoses are the direct precursors for incorporation into larger polysaccharides. asm.orgacs.org

Stereospecific Modifications and Epimerization Reactions

The initially synthesized nucleotide-activated heptoses can undergo further enzymatic modifications to generate a variety of stereoisomers, including this compound derivatives. These epimerization reactions are crucial for creating the specific heptose structures required for different biological functions.

For instance, the biosynthesis of the common LPS component, ADP-L-glycero-β-D-manno-heptose , requires the epimerization of ADP-D-glycero-β-D-manno-heptose at the C-6 position. nih.govasm.orgnih.govacs.org This reaction is catalyzed by the epimerase HldD (also known as RfaD). nih.govasm.orgnih.govacs.org

In organisms like Campylobacter jejuni, a more complex series of modifications occurs. acs.orgnih.govresearchgate.net The precursor GDP-D-glycero-α-D-manno-heptose can be converted into various other heptose stereoisomers. acs.orgnih.gov For example, the synthesis of GDP-D-glycero-β-L-gluco-heptose involves a C-4 dehydrogenase, a C-3/C-5 epimerase, and a C-4 reductase. nih.gov The epimerases play a key role in altering the stereochemistry at different carbon centers to produce a diverse array of heptose structures, such as GDP-6-deoxy-β-L-gulo-heptose. acs.org Molybdate-catalyzed epimerization has also been shown experimentally to interconvert various aldoheptoses, including this compound, with its C-2 and C-3 epimers. chemicalpapers.comchempap.org

Data Tables

Table 1: Key Enzymes in Heptose Biosynthesis

| Enzyme Name(s) | Function | Substrate(s) | Product(s) | Organism Example |

|---|---|---|---|---|

| GmhA | Sedoheptulose 7-phosphate isomerase | D-sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate | Escherichia coli uniprot.orgnih.govasm.orgnih.gov |

| HldE/RfaE | Bifunctional kinase/adenylyltransferase | D-glycero-β-D-manno-heptose 7-phosphate, ATP; D-glycero-β-D-manno-heptose 1-phosphate, ATP | D-glycero-β-D-manno-heptose 1,7-bisphosphate, ADP; ADP-D-glycero-β-D-manno-heptose, PPi | Escherichia coli nih.govasm.orgnih.govgenome.jp |

| HddA | D-glycero-D-manno-heptose 7-phosphate kinase | D-glycero-α-D-manno-heptose 7-phosphate, ATP | D-glycero-α-D-manno-heptose 1,7-bisphosphate, ADP | Aneurinibacillus thermoaerophilus nih.govebi.ac.uk |

| GmhB | D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase | D-glycero-D-manno-heptose 1,7-bisphosphate | D-glycero-D-manno-heptose 1-phosphate | Escherichia coli nih.govasm.orgnih.govacs.org |

| HldD/RfaD | ADP-heptose 6-epimerase | ADP-D-glycero-β-D-manno-heptose | ADP-L-glycero-β-D-manno-heptose | Escherichia coli nih.govasm.orgnih.govacs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| D-sedoheptulose 7-phosphate |

| D-glycero-D-manno-heptose 7-phosphate |

| D-glycero-D-manno-heptose 1,7-bisphosphate |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate |

| D-glycero-α-D-manno-heptose 1,7-bisphosphate |

| D-glycero-D-manno-heptose 1-phosphate |

| ADP-D-glycero-β-D-manno-heptose |

| GDP-D-glycero-α-D-manno-heptose |

| ADP-L-glycero-β-D-manno-heptose |

| GDP-D-glycero-β-L-gluco-heptose |

| GDP-6-deoxy-β-L-gulo-heptose |

| D-glycero-D-galacto-heptose |

| D-glycero-D-talo-heptose |

| D-glycero-D-ido-heptose |

| D-manno-heptulose |

| D-gluco-heptulose |

| 2-deoxy-D-gluco-heptose |

| 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol |

| 1-deoxy-1-nitro-D-glycero-D-ido-heptitol |

| Adenosine diphosphate |

| Guanosine diphosphate |

| Adenosine triphosphate |

Epimerase-Catalyzed Interconversion of Heptose Isomers (e.g., HldD/WaaD/RfaD)

A key step in the diversification of heptose structures is the epimerization at various carbon centers, catalyzed by specific epimerases. One of the well-characterized enzymes in this class is ADP-L-glycero-D-manno-heptose 6-epimerase, also known by various names including HldD, WaaD, and RfaD. asm.orgnih.govresearchgate.net This enzyme catalyzes the interconversion of ADP-β-D-glycero-D-manno-heptose (ADP-D,D-Hep) and ADP-β-L-glycero-D-manno-heptose (ADP-L,D-Hep). nih.govnih.gov The latter is the direct precursor for the heptose moiety incorporated into the LPS of many Gram-negative bacteria. nih.gov

The catalytic mechanism of HldD involves an oxidation-reduction reaction at the C-6" position of the heptose sugar, which requires a tightly bound NADP+ cofactor. nih.govnih.gov The process begins with the oxidation of the C-6" hydroxyl group to a 6"-keto intermediate, followed by a stereospecific reduction on the opposite face of the carbonyl group to yield the epimeric product. nih.gov Evidence suggests that this process occurs within a single active site without the release of the keto intermediate. nih.gov

In Escherichia coli, the gene for this epimerase, waaD (formerly rfaD), is located within the waa gene cluster, which is responsible for the biosynthesis of the LPS core oligosaccharide. asm.org The nomenclature hldD has been proposed for ADP-D-β-D-heptose epimerase. asm.org

Dehydratase and Reductase Activities in Generating Heptose Diversity (e.g., Cj1427, Cj1430, Cj1428)

The generation of further heptose diversity, including the formation of D-glycero-L-gluco-heptose, is exemplified by the enzymatic machinery found in Campylobacter jejuni. nih.govresearchgate.net In C. jejuni NCTC 11168, the biosynthesis of the capsular polysaccharide involves a modified heptose, D-glycero-L-gluco-heptose. nih.govresearchgate.net This transformation starts from GDP-D-glycero-α-D-manno-heptose and requires the sequential action of three key enzymes: Cj1427, Cj1430, and Cj1428. nih.govresearchgate.netnih.gov

The first step is catalyzed by the dehydrogenase Cj1427 . This enzyme oxidizes GDP-D-glycero-α-D-manno-heptose at the C4 position to produce GDP-D-glycero-4-keto-α-D-lyxo-heptose. nih.govresearchgate.netresearchgate.net Interestingly, Cj1427 belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and operates via a ping-pong mechanism, requiring α-ketoglutarate to recycle a tightly bound NADH cofactor. researchgate.netnih.govwisc.edu

Next, the epimerase Cj1430 acts on the 4-keto intermediate. It catalyzes a double epimerization at both the C3 and C5 positions, converting GDP-D-glycero-4-keto-α-D-lyxo-heptose into GDP-D-glycero-4-keto-β-L-xylo-heptose. researchgate.netnih.govresearchgate.net

Finally, the reductase Cj1428 carries out the stereospecific reduction of the 4-keto group of GDP-D-glycero-4-keto-β-L-xylo-heptose, using NADPH as a cofactor. nih.govresearchgate.net This reduction yields the final product, GDP-D-glycero-β-L-gluco-heptose. nih.gov These enzymes, Cj1427, Cj1428, and Cj1430, are essential for creating the specific heptose modifications found in the capsular polysaccharides of certain C. jejuni strains. windows.net

Genetic Determinants of this compound Biosynthesis

The biosynthesis of this compound and other heptose derivatives is under strict genetic control. The genes encoding the necessary enzymes are often organized in specific clusters within the bacterial genome.

Genomic Organization of Heptose Biosynthetic Gene Clusters

In many Gram-negative bacteria, the genes responsible for the synthesis of the precursor ADP-L-β-D-heptose are found scattered throughout the genome. asm.org However, in organisms like Campylobacter jejuni and Helicobacter pylori, these genes are organized into discrete clusters. tandfonline.comasm.org For instance, in Vibrio species, the gene clusters for capsular polysaccharide (CPS) biosynthesis, which can include heptose synthesis genes, are often bordered by genes like gmhD (ADP-L-glycero-D-manno-heptose-6-epimerase). mdpi.com

In C. jejuni, the gene clusters for CPS formation contain the necessary enzymes for the extensive modifications of the initial GDP-D-glycero-α-D-manno-heptose precursor. acs.org Examination of numerous C. jejuni serotypes has revealed that the four core enzymes for producing this precursor are present in the majority of strains that feature heptoses in their CPS. acs.org These clusters often contain genes for dehydratases, epimerases, and reductases that generate the diverse array of heptose isomers observed in nature. acs.org For example, the gene cluster for heptose biosynthesis in the HS:3 and HS:4 serotypes of C. jejuni contains a C4-dehydrogenase, a C4,6-dehydratase, a C3-epimerase, and a single C4-reductase. acs.org

Functional Characterization of Genes (e.g., gmhB, gmhD) in Pathway Regulation

The function of individual genes within these biosynthetic pathways is critical for the production of the final heptose product.

The gene gmhB encodes the enzyme D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase. nih.govuniprot.orgnih.gov This enzyme catalyzes the removal of the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate to form D-glycero-β-D-manno-heptose 1-phosphate. uniprot.orgmdpi.com This step is crucial in the pathway leading to ADP-heptose. mdpi.comresearchgate.net In E. coli, the deletion of gmhB results in an altered LPS core structure, confirming its essential role in the biosynthesis of ADP-D-β-D-heptose. asm.orgresearchgate.net However, the lack of a complete heptoseless phenotype in gmhB deletion mutants suggests the presence of other phosphatases that may partially compensate for its function. asm.org In C. jejuni, the gene for GmhB (Cj1152) is not located within the main capsular polysaccharide biosynthesis cluster. nih.gov

The gene gmhD (also known as hddC in some organisms) encodes a guanylyltransferase or epimerase, depending on the specific pathway. acs.orgasm.org In the biosynthesis of GDP-D-glycero-α-D-manno-heptose in Aneurinibacillus thermoaerophilus, GmhD functions as a pyrophosphorylase that activates D-glycero-α-D-manno-heptose 1-phosphate with GTP. nih.govresearchgate.net In other contexts, such as the pathway leading to ADP-L-glycero-β-D-manno-heptose, the homologous enzyme HldD (also referred to as GmhD, WaaD, or RfaD) functions as an epimerase. asm.orgmdpi.comresearchgate.net A frameshift mutation in the gmhD gene in Shigella sonnei has been shown to prevent the epimerization of the core heptose, leading to a truncated LPS structure. semanticscholar.org

Biological Significance and Cellular Functions of D Glycero D Gulo Heptose and Its Derivatives

D-Glycero-D-gulo-heptose as a Core Component of Bacterial Lipopolysaccharides (LPS)

This compound is a seven-carbon sugar, or aldoheptose, that plays a crucial role in the structural makeup of lipopolysaccharides (LPS) in Gram-negative bacteria. cymitquimica.com LPS are major components of the outer membrane of these bacteria, contributing to their structural integrity and interacting with their environment.

The structural importance of heptoses is underscored by their conserved presence in the LPS of a wide array of Gram-negative bacteria, including various pathogenic species. frontiersin.orgasm.org This conservation highlights their essential role in maintaining the structural barrier of the outer membrane, which protects the bacterium from environmental stresses and the host immune system.

While the presence of heptose in the LPS inner core is highly conserved, there is significant structural diversity in how these heptose units are arranged and modified. This diversity can involve the specific stereochemistry of the heptose, such as the presence of this compound, D-glycero-D-manno-heptose, or L-glycero-D-manno-heptose, and their various linkages and substitutions. mdpi.comrsc.org For instance, some marine bacteria exhibit unusual features in their LPS core, including the presence of D-glycero-D-manno-heptose. mdpi.com

This structural variability in the heptose region of LPS can have significant functional consequences. It can influence the bacterium's interaction with the host immune system and its susceptibility to antimicrobial agents. ocl-journal.orgplos.org The specific arrangement of heptose residues and their modifications can affect the binding of antibodies and other immune components, potentially allowing the bacteria to evade the host's immune response. plos.org Furthermore, the structural diversity of the LPS core, including the heptose composition, can impact the virulence of pathogenic bacteria. ocl-journal.orgplos.org

| Bacterial Group | Common Heptose Isomers in LPS Core | Functional Significance |

| Enterobacteriaceae | L-glycero-D-manno-heptose, D-glycero-D-manno-heptose | Essential for outer membrane integrity; phosphorylation is key for stability. rsc.orgocl-journal.orgbiorxiv.org |

| Helicobacter pylori | Abundance of D-glycero-D-manno-heptose, can form a heptoglycan polymer. rsc.org | Contributes to LPS structural diversity and interaction with the host. asm.orgnih.gov |

| Marine Bacteria | Can contain D-glycero-D-manno-heptose and other unique modifications. mdpi.com | Reflects adaptation to specific environmental niches. mdpi.com |

| Burkholderia pseudomallei | Exhibits structural diversity in LPS, including variations in the heptose core. plos.org | Affects innate immune signaling and virulence. plos.org |

This compound Metabolites as Innate Immune Modulators

Metabolic intermediates derived from the biosynthesis of heptoses, particularly ADP-heptose, have been identified as crucial signaling molecules that modulate the host's innate immune system.

ADP-heptose, a metabolic intermediate in the LPS biosynthesis pathway, is now recognized as a potent pathogen-associated molecular pattern (PAMP). nih.govmdpi.cominstitutcochin.frinfectionandimmunity.nl PAMPs are conserved microbial molecules that are recognized by the host's innate immune system, triggering an immune response. infectionandimmunity.nl While initially, another intermediate, heptose-1,7-bisphosphate (HBP), was thought to be the primary signaling molecule, subsequent research has shown that ADP-heptose is the predominant and more potent PAMP. nih.govresearchgate.net Specifically, ADP-glycero-β-D-manno-heptose, a derivative of HBP, has been identified in lysates of Helicobacter pylori and other Gram-negative bacteria as the key activator of the host immune response. nih.gov This molecule is produced by a wide range of Gram-negative bacteria, making it a general indicator of bacterial presence to the host immune system. nih.govinvivogen.com

The host immune system detects the presence of ADP-heptose in the cytosol through a specific receptor called alpha-kinase 1 (ALPK1). mdpi.comnih.govnibs.ac.cn ADP-heptose, but not other metabolites in the pathway, can efficiently enter the host cell cytosol and directly bind to the N-terminal domain of ALPK1. mdpi.comnih.gov This binding event activates the kinase domain of ALPK1. institutcochin.frnih.gov

Once activated, ALPK1 initiates a signaling cascade by phosphorylating the TRAF-interacting protein with a forkhead-associated domain (TIFA). institutcochin.frnih.govtandfonline.com This phosphorylation triggers the oligomerization of TIFA, leading to the formation of a large protein complex known as the TIFAsome. institutcochin.frtandfonline.com The TIFAsome then recruits other downstream signaling components, including TNF receptor-associated factor 6 (TRAF6). tandfonline.comnih.gov The formation of the TIFAsome and the recruitment of TRAF6 ultimately lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. mdpi.comnih.govembopress.org NF-κB activation is a central event in the innate immune response, leading to the expression of pro-inflammatory cytokines and other immune mediators that help to combat the bacterial infection. mdpi.cominstitutcochin.fr This ALPK1-TIFA-NF-κB signaling pathway has been shown to be activated by ADP-heptose during infections with various pathogens, including Shigella flexneri, Salmonella typhimurium, Neisseria meningitidis, and Helicobacter pylori. mdpi.cominstitutcochin.fr

| Component | Function in ADP-Heptose Signaling | Key Research Findings |

| ADP-heptose | Pathogen-Associated Molecular Pattern (PAMP) | A potent activator of the innate immune response, more so than HBP. nih.govresearchgate.net |

| ALPK1 | Cytosolic receptor for ADP-heptose | Directly binds ADP-heptose, leading to its activation. mdpi.comnih.govnibs.ac.cn |

| TIFA | Adaptor protein | Phosphorylated by activated ALPK1, leading to its oligomerization into TIFAsomes. institutcochin.frtandfonline.com |

| TRAF6 | E3 ubiquitin ligase | Recruited to the TIFAsome, leading to downstream signaling. tandfonline.comnih.gov |

| NF-κB | Transcription factor | Activated by the signaling cascade, leading to the expression of pro-inflammatory genes. mdpi.comnih.govembopress.org |

This compound in Glycoconjugate Biosynthesis and Metabolic Intermediacy

This compound and its derivatives are not only integral to LPS structure and immune signaling but also participate in other biosynthetic pathways.

Research has explored the use of this compound as a scaffold for the synthesis of glycoconjugates. nih.gov For instance, it has been used in reactions involving the Amadori rearrangement to create novel glycoconjugates. nih.gov Furthermore, D-glycero-D-gulo-heptonic acid, γ-lactone, a derivative of this compound, serves as a precursor in the synthesis of complex carbohydrates and other biologically active molecules. glycodepot.com

In the context of metabolic intermediacy, various heptose isomers, derived from precursors like GDP-D-glycero-α-D-manno-heptose, are involved in the biosynthesis of the diverse capsular polysaccharides (CPS) of bacteria such as Campylobacter jejuni. researchgate.netacs.orgnih.gov The enzymatic pathways that modify these heptose precursors, through oxidation, epimerization, and reduction, lead to a wide array of heptose structures that are incorporated into the CPS. researchgate.netacs.orgnih.gov This structural diversity in the CPS is crucial for the bacterium's survival and its ability to evade the host immune system. nih.gov For example, the biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni involves a series of enzymatic steps starting from GDP-D-glycero-α-D-manno-heptose. nih.gov

Role in Glycoprotein (B1211001) and Glycolipid Assembly

Heptoses are fundamental components of the glycolipids of Gram-negative bacteria, specifically within the structure of lipopolysaccharide (LPS). The LPS molecule consists of three domains: the lipid A anchor, the core oligosaccharide, and the O-antigen polysaccharide. Heptose residues are characteristic features of the inner core region of the oligosaccharide, which is crucial for the integrity of the bacterial outer membrane. wikipedia.orgresearchgate.netingentaconnect.com

The most frequently incorporated heptoses in the LPS inner core are L-glycero-D-manno-heptose and its biosynthetic precursor, D-glycero-D-manno-heptose. rsc.org These molecules are sequentially added to the growing core oligosaccharide by specific enzymes called heptosyltransferases. mdpi.com This process, which utilizes nucleotide-activated heptose donors like ADP-L-glycero-β-D-manno-heptose, is essential for creating the complete core structure that links lipid A to the O-antigen. mdpi.commdpi.com The resulting heptose-containing network helps stabilize the outer membrane. wikipedia.org

While the manno-configured isomers are more prevalent, various heptose stereoisomers are found in the capsular polysaccharides (CPS) of bacteria such as Campylobacter jejuni. nih.gov The biosynthesis of these diverse heptoses originates from a common precursor, GDP-D-glycero-α-D-manno-heptose, which is then modified by a suite of enzymes including epimerases and reductases. nih.govacs.org This enzymatic flexibility allows for the generation of different heptose structures, including D-glycero-L-gluco-heptose, which are then incorporated into the CPS. cymitquimica.com Although direct evidence for the incorporation of this compound into these specific glycolipids is less common, its existence as a heptose suggests it could be a substrate for the enzymes involved in these pathways, potentially being incorporated into bacterial glycans in some species. mdpi.com

Heptoses are also involved in the glycosylation of proteins. For instance, glycero-manno-heptose (B14538) has been found on surface-layer (S-layer) glycoproteins and other surface-associated proteins in bacteria, where it can contribute to protein stability. asm.orgacs.orgbiorxiv.org

Phosphorylated Heptose Derivatives as Metabolic Intermediates

Phosphorylated heptoses are critical intermediates in the biosynthesis of the nucleotide-activated sugars required for glycoprotein and glycolipid assembly. benthamdirect.comingentaconnect.com The central pathway begins with sedoheptulose (B1238255) 7-phosphate, which is converted into D-glycero-D-manno-heptose 7-phosphate. ebi.ac.ukresearchgate.netpnas.org This molecule stands at a key metabolic crossroads.

From D-glycero-D-manno-heptose 7-phosphate, the pathway proceeds through a series of enzymatic reactions to produce the activated sugar donors. A key intermediate in this process is D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) . nih.govnih.gov HBP is formed by the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the anomeric (C1) position. acs.org An enzyme, D-glycero-β-D-manno-heptose 1,7-bisphosphate 7-phosphatase (GmhB), then specifically removes the phosphate (B84403) group from the C7 position, yielding D-glycero-β-D-manno-heptose 1-phosphate. uniprot.orgwikipedia.org This product is subsequently activated, typically with ATP or GTP, to form ADP-heptose or GDP-heptose, the final donors for heptosyltransferase enzymes. acs.orgpnas.orgnih.gov

Recent research has highlighted that these metabolic intermediates have functions beyond biosynthesis. Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and its precursor D-glycero-β-D-manno-heptose 1-phosphate have been identified as pathogen-associated molecular patterns (PAMPs). researchgate.netresearchgate.net When these molecules enter the cytoplasm of host cells during a bacterial infection, they can trigger an innate immune response. wikipedia.orgnih.govresearchgate.net

The table below outlines the core biosynthetic pathway leading to activated heptoses, highlighting the role of phosphorylated intermediates.

| Step | Substrate | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | Sedoheptulose 7-phosphate | Isomerase (GmhA) | D-glycero-D-manno-heptose 7-phosphate | Entry point into heptose biosynthesis. acs.org |

| 2 | D-glycero-D-manno-heptose 7-phosphate | Kinase (HldA/HldE) | D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) | Key bisphosphate intermediate and immune modulator. acs.orgnih.gov |

| 3 | D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) | Phosphatase (GmhB) | D-glycero-β-D-manno-heptose 1-phosphate | Prepares the molecule for nucleotide activation. uniprot.orgwikipedia.org |

| 4 | D-glycero-β-D-manno-heptose 1-phosphate | Adenylyltransferase (HldC/HldE) | ADP-D/L-glycero-β-D-manno-heptose | Activated sugar donor for LPS and glycan synthesis. mdpi.comnih.gov |

Advanced Analytical and Structural Methodologies in D Glycero D Gulo Heptose Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of D-glycero-D-gulo-heptose and its derivatives, enabling the separation of this heptose from complex biological matrices and the precise quantification of its various forms.

Gas Chromatography (GC) for Heptose and Anhydride Profiling

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the metabolic profiling of sugars, including this compound. mdpi.commdpi.com Due to the low volatility of sugars, a crucial step in their GC analysis is chemical derivatization. The most common method involves a two-step process: first, the carbonyl group is protected through oximation by reacting the sugar with a reagent like hydroxylamine (B1172632) in pyridine (B92270). This is followed by the silylation of the hydroxyl groups using agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS). mdpi.com This process yields volatile methyloxime-trimethylsilyl derivatives suitable for GC analysis.

The derivatized samples are then injected into a GC system, typically equipped with a capillary column like a HP-5MS, for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of different metabolites based on their boiling points and interactions with the stationary phase. For instance, a typical temperature program might start at 75°C and increase to 280°C. mdpi.com The eluted compounds are then detected, often by a mass spectrometer, which provides both quantitative data and mass spectra for compound identification. This technique has been successfully applied to identify this compound in various biological samples, including those from prawn shell waste fermentation and drought-stressed plants. mdpi.commdpi.com

Furthermore, GC has been instrumental in studying the formation of anhydrides from heptoses. The equilibrium between heptoses and their corresponding 2,7-anhydrides can be effectively monitored by GC analysis of the reaction mixture. scispace.com For example, studies have shown that this compound can form a significant percentage of its 1,7-anhydride at equilibrium. scispace.com

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Two-step process: Oximation with methoxyamine hydrochloride in pyridine, followed by silylation with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and 1% trimethylchlorosilane (TMCS). | mdpi.com |

| GC Column | HP-5MS capillary column. | mdpi.com |

| Injector Temperature | 250 °C. | mdpi.com |

| Oven Temperature Program | Initial temperature of 75 °C held for 5 minutes, then ramped at 4 °C/minute to a final temperature of 280 °C, held for 2 minutes. | mdpi.com |

| Carrier Gas | Helium at a flow rate of 1.1 mL/min. | mdpi.com |

| Detection | Mass Spectrometry (MS) with a scan range of m/z 50 to 500. | mdpi.com |

High-Performance Anion-Exchange Chromatography (HPAEC) for Nucleotide-Sugar Analysis

High-Performance Anion-Exchange Chromatography (HPAEC) is an exceptionally sensitive and selective technique for the analysis of carbohydrates, particularly for the separation of closely related sugar compounds and their phosphorylated derivatives. researchgate.net This method is especially well-suited for the analysis of nucleotide sugars, which are key precursors in the biosynthesis of complex carbohydrates, including the heptose core of lipopolysaccharides. researchgate.netnih.gov HPAEC is often coupled with Pulsed Amperometric Detection (PAD), a highly sensitive and direct detection method for carbohydrates that eliminates the need for derivatization. chromatographyonline.comthermofisher.com

In the context of this compound research, HPAEC-PAD and HPAEC-UV are instrumental in studying the biosynthesis of its nucleotide-activated forms, such as ADP-D-glycero-β-D-manno-heptose and GDP-D-glycero-α-D-manno-heptose. researchgate.netnih.gov The separation is typically achieved on specialized anion-exchange columns, like the Dionex CarboPac PA1, under alkaline conditions. researchgate.net The high pH ensures that the hydroxyl groups of the carbohydrates are partially ionized, allowing them to be separated as anions. By applying a gradient of a salt, such as sodium acetate (B1210297), or by varying the hydroxide (B78521) concentration, complex mixtures of nucleotide sugars can be resolved. researchgate.net This technique has been pivotal in elucidating the enzymatic steps in the biosynthetic pathways of nucleotide-activated heptoses in various bacteria. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or UV Detection. | researchgate.netresearchgate.netchromatographyonline.com |

| Column | Dionex CarboPac PA1 or similar anion-exchange column. | researchgate.net |

| Mobile Phase | Alkaline eluents, often with a sodium acetate or sodium hydroxide gradient to facilitate separation. | researchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) for direct, sensitive detection of carbohydrates or UV detection for nucleotide-containing molecules. | researchgate.netchromatographyonline.com |

| Application | Separation and quantification of nucleotide-activated heptoses (e.g., ADP-heptose, GDP-heptose) and their biosynthetic intermediates. | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Heptose Metabolite Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the detection and quantification of non-volatile metabolites like this compound and its derivatives in complex biological fluids. nih.gov This technique has been particularly insightful in the study of bacterial metabolism, where it has been used to identify and characterize heptose metabolites involved in lipopolysaccharide (LPS) biosynthesis and host-pathogen interactions.

In studies of Helicobacter pylori, for example, LC-MS has been employed to analyze heptose metabolites such as ADP-D-glycero-β-D-manno-heptose and a novel pro-inflammatory heptose-monophosphate variant. nih.gov The chromatographic separation is often performed using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific columns that can retain these polar analytes. The subsequent detection by mass spectrometry, often using a triple quadrupole or high-resolution mass analyzer, allows for precise mass determination and fragmentation analysis, confirming the identity of the metabolites. nih.govresearchgate.net

Spectroscopic Characterization and Stereochemical Assignment

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing insights into its connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural determination of carbohydrates in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the covalent structure and stereochemistry of this compound and its various derivatives. nih.govnih.govacs.org

¹H NMR spectra provide information on the chemical environment of each proton, and the coupling constants between adjacent protons are indicative of their dihedral angles, which helps in assigning the relative stereochemistry of the hydroxyl groups along the carbon chain. nih.gov ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical nature. nih.govacs.org For instance, NMR has been used to confirm the structure of biosynthetic intermediates like GDP-D-glycero-α-D-manno-heptose and the final products of enzymatic reactions. nih.gov It has also been crucial in establishing the structure of derivatives such as D-glycero-D-gulo-heptono-1,4-lactone. chemicalbook.com The comprehensive data obtained from NMR analysis is often compared with published data for known compounds to confirm the identity and purity of a synthesized or isolated heptose. researchgate.net

| Nucleus | Chemical Shift (ppm) | Multiplicity and Coupling Constants (Hz) | Assignment | Source |

|---|---|---|---|---|

| ¹H | 4.32 | d, J₁,₂ = 0.9 | H-1 | nih.gov |

| ¹H | 3.84 | ddd, J₅,₆ = 1.6, J = 6.9, J = 8.5 | H-6 | nih.gov |

| ¹H | 3.73 | dd, J₂,₃ = 3.2 | H-2 | nih.gov |

| ¹³C | 101.43 | C-1 | nih.gov | |

| ¹³C | 74.69 | C-5 | nih.gov | |

| ¹³C | 74.08 | C-3 | nih.gov |

Mass Spectrometry for Molecular Identification and Derivatization Analysis

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, as well as for obtaining structural information through fragmentation analysis. researchgate.netnih.gov When coupled with a separation technique like GC or LC, MS becomes a highly specific and sensitive analytical tool.

Structural Biology Approaches for Enzyme-Heptose Complexes

The elucidation of the three-dimensional structures of enzymes involved in heptose metabolism provides critical insights into their catalytic mechanisms and substrate specificity. These structural data, combined with biophysical studies of enzyme-ligand interactions, form the basis for understanding the biosynthesis and modification of complex carbohydrates like this compound.

X-ray Crystallography of Heptose Biosynthetic and Modifying Enzymes

While detailed crystallographic data for enzymes specifically complexed with this compound are not extensively documented in current literature, the structural analysis of enzymes that process closely related heptose isomers provides a clear blueprint for these methodologies. A notable example comes from the study of the D-glycero-L-gluco-heptose biosynthetic pathway in the human pathogen Campylobacter jejuni. nih.gov All known heptose variations in this organism are believed to originate from the precursor GDP-D-glycero-α-D-manno-heptose. nih.govacs.org

The conversion of this precursor into other heptose isomers involves a series of enzymatic steps, and the structures of key enzymes in this pathway have been solved. For instance, the biosynthesis of GDP-D-glycero-β-L-gluco-heptose requires the sequential action of three enzymes: Cj1427, Cj1430, and Cj1428. nih.gov

Cj1430 is a 3,5-epimerase that catalyzes the double epimerization of GDP-D-glycero-4-keto-α-D-lyxo-heptose. nih.gov Following this, Cj1428, a C4-reductase, catalyzes the stereospecific reduction of the resulting intermediate to form GDP-D-glycero-β-L-gluco-heptose. nih.gov The crystal structures of both Cj1430 and Cj1428 have been determined, revealing key features of their function. nih.govresearchgate.net

The structure of Cj1430 was solved to a resolution of 1.85 Å with a bound product analog, GDP-D-glycero-β-L-gluco-heptose. nih.gov This analysis showed that it belongs to the cupin superfamily of proteins. nih.govresearchgate.net The crystal structure of the reductase Cj1428 was determined at a high resolution of 1.50 Å in complex with its cofactor, NADPH. nih.govresearchgate.net Its structure places it within the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net Typically, SDR family members possess a catalytic triad (B1167595) including a key tyrosine residue, but in Cj1428, this is replaced by a phenylalanine. nih.gov These high-resolution structures are foundational for understanding the precise molecular interactions that govern the stereochemical outcome of heptose modification. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) | Key Structural Insights |

| Cj1430 (3,5-epimerase) | Campylobacter jejuni | 2W1E | 1.85 | GDP-D-glycero-β-L-gluco-heptose | Belongs to the cupin superfamily; structure elucidates constraints for 3,5-epimerase activity. nih.gov |

| Cj1428 (C4-reductase) | Campylobacter jejuni | 2W1F | 1.50 | NADPH | Member of the short-chain dehydrogenase/reductase (SDR) superfamily; active site features a phenylalanine instead of the typical catalytic tyrosine. nih.gov |

Biophysical Studies of Enzyme-Substrate/Product Interactions

Biophysical techniques are essential for quantifying the interactions between enzymes and their heptose substrates or products. These methods provide data on binding affinity, stoichiometry, and the thermodynamics of these interactions, complementing structural data.

A direct investigation into the interaction of this compound with specific enzymes was conducted to assess its potential as an inhibitor of D-glucose (B1605176) phosphorylation. nih.gov In this study, the effects of this compound on the activity of several hexokinase isoenzymes were measured. The results indicated that this compound, along with D-mannoheptose, failed to replicate the inhibitory effects of D-mannoheptulose on the phosphorylation of D-glucose by yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. nih.gov Furthermore, the study found that this compound itself was a poor substrate, being only weakly phosphorylated by these low-Kₘ hexokinase isoenzymes and liver B-cell glucokinase. nih.gov This suggests a weak binding affinity and/or incorrect positioning within the active site for efficient catalysis. In functional assays with isolated rat pancreatic islets, this compound did not affect glucose-induced insulin (B600854) release, consistent with its poor interaction with glucokinase. nih.gov

While this particular study did not employ methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for a detailed thermodynamic or kinetic analysis, its findings represent a crucial biophysical characterization of the interaction between this compound and key metabolic enzymes.

ITC is a powerful technique for directly measuring the heat released or absorbed during biomolecular binding events, allowing for the determination of binding affinity (Kₐ or Kₔ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov Such data provide a complete thermodynamic profile of the enzyme-heptose interaction. SPR, on the other hand, is a label-free optical method for real-time monitoring of binding kinetics, yielding association (kₐ) and dissociation (kₔ) rate constants, from which the dissociation constant (Kₔ) can be calculated. These advanced techniques are ideally suited for future detailed characterizations of the binding dynamics of this compound and its derivatives with their respective biosynthetic and modifying enzymes.

Emerging Research Directions and Biotechnological Applications of D Glycero D Gulo Heptose

Metabolic Engineering of Microbial Systems for Optimized Heptose Production

Metabolic engineering offers a promising avenue for the large-scale production of D-glycero-D-gulo-heptose and its derivatives, which are crucial for various biotechnological and biomedical applications. The core of these strategies often revolves around the manipulation of microbial biosynthetic pathways to enhance the yield of desired heptose products.

A key precursor in many of these pathways is D-sedoheptulose 7-phosphate . In organisms like Escherichia coli, the biosynthesis of nucleotide-activated heptoses begins with the conversion of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the isomerase GmhA. researchgate.net This is followed by the action of the kinase HldE (or GmhB), which phosphorylates the product to D-glycero-D-manno-heptose 1,7-bisphosphate. researchgate.net Subsequent enzymes, GmhC and GmhD, are involved in the formation of the nucleotide-activated form, GDP-D-glycero-D-manno-heptose. researchgate.net

In the human pathogen Campylobacter jejuni, a diverse array of enzymes modifies the initial heptose scaffold to generate various stereoisomers. researchgate.netacs.org For instance, the biosynthesis of GDP-d-glycero-β-l-gluco-heptose from GDP-d-glycero-α-d-manno-heptose is accomplished through the sequential action of a C4-dehydrogenase (Cj1427), a C3/C5-epimerase (Cj1430), and a C4-reductase (Cj1428). acs.orgnih.gov Researchers have identified at least 20 unique enzymes in different C. jejuni strains that are involved in producing various heptose stereoisomers, starting from D-sedoheptulose-7-phosphate. researchgate.net This enzymatic diversity provides a rich toolkit for metabolic engineers to create customized microbial strains for producing specific heptose derivatives.

Metabolic engineering approaches for producing valuable chemicals from lignocellulosic biomass (LCB) have been extensively reviewed, and similar strategies could be adapted for heptose production. frontiersin.org These strategies often involve:

Overexpression of key pathway enzymes : Increasing the cellular concentration of rate-limiting enzymes can drive the metabolic flux towards the desired product.

Deletion of competing pathways : Eliminating metabolic branches that divert precursors away from the target pathway can significantly improve yield.

Adaptive laboratory evolution : Subjecting microbial strains to selective pressures can lead to the evolution of more robust and efficient production hosts. frontiersin.org

Table 1: Key Enzymes in Heptose Biosynthetic Pathways

| Enzyme Name | Function | Organism of Origin | Precursor | Product |

|---|---|---|---|---|

| GmhA | Isomerase | Escherichia coli | D-sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate |

| HldE/GmhB | Kinase | Escherichia coli | D-glycero-D-manno-heptose 7-phosphate | D-glycero-D-manno-heptose 1,7-bisphosphate |

| Cj1427 | C4-dehydrogenase | Campylobacter jejuni | GDP-d-glycero-α-d-manno-heptose | GDP-d-glycero-4-keto-α-d-lyxo-heptose |

| Cj1430 | C3/C5-epimerase | Campylobacter jejuni | GDP-d-glycero-4-keto-α-d-lyxo-heptose | GDP-d-glycero-4-keto-β-l-xylo-heptose |

| Cj1428 | C4-reductase | Campylobacter jejuni | GDP-d-glycero-4-keto-β-l-xylo-heptose | GDP-d-glycero-β-l-gluco-heptose |

This compound as a Research Target for Antimicrobial Strategy Development

The unique presence of specific heptoses, including derivatives of this compound, in the lipopolysaccharides (LPS) of Gram-negative bacteria makes them attractive targets for novel antimicrobial strategies. tcichemicals.comfrontiersin.org The inner core region of LPS often contains L-glycero-D-manno-heptose, which is biosynthetically derived from its epimer, D-glycero-D-manno-heptose. frontiersin.org This conservation of heptose structures in the LPS of many pathogenic bacteria highlights their potential as targets for vaccines and new antibiotics. tcichemicals.comfrontiersin.org

Research has focused on developing synthetic heptoses that could act as antimicrobial agents or be used in artificial vaccines. researchgate.net The rationale is that molecules that mimic these bacterial-specific sugars could interfere with LPS biosynthesis or trigger a targeted immune response. For example, the development of heptose-based structures that can bind to cross-reactive antibacterial monoclonal antibodies has been an area of active investigation. frontiersin.org

Furthermore, heptose metabolites like ADP-D-glycero-β-D-manno-heptose are recognized as microbe-associated molecular patterns (MAMPs) by the host's innate immune system. asm.orgresearchgate.net This recognition can trigger a pro-inflammatory response, suggesting that understanding and modulating heptose biosynthesis and transport in bacteria could be a viable antimicrobial strategy. asm.org The enzymes in the heptose biosynthetic pathway, such as the isomerase GmhA and the kinase HldE, are also being explored as potential drug targets. researchgate.net Inhibiting these enzymes would disrupt LPS formation, compromising the integrity of the bacterial outer membrane and potentially increasing susceptibility to other antibiotics.

The development of synthetic routes to produce various heptose derivatives is crucial for this research. cdnsciencepub.com These synthetic compounds can be used to probe the active sites of biosynthetic enzymes and to develop inhibitors. The synthesis of heptose phosphates, while challenging, is particularly important for creating molecules that can serve as effective antimicrobial agents or vaccine components. researchgate.net

Development of Heptose-Containing Probes and Building Blocks for Glycobiology

The study of the biological roles of heptoses, a field known as glycobiology, relies heavily on the availability of well-defined heptose-containing molecules. These molecules serve as probes to investigate enzyme function, as building blocks for the synthesis of complex oligosaccharides, and as tools to study carbohydrate-protein interactions.

The chemical synthesis of heptose derivatives is a critical aspect of this research. For instance, a crystalline and bench-stable derivative of L-glycero-D-manno heptose has been developed to serve as a versatile starting material for creating chromogenic probes. tcichemicals.com These probes are invaluable for screening enzymes involved in heptose metabolism. tcichemicals.comtcichemicals.com Similarly, the synthesis of biotinylated analogues of heptose bisphosphates provides molecular tools to identify and study proteins involved in inflammatory pathways triggered by bacterial heptoses. researchgate.net

The development of heptose building blocks, such as glycosyl donors and acceptors, is essential for the assembly of bacterial oligosaccharides. frontiersin.org These synthetic oligosaccharides can then be used to study their interactions with host receptors, such as C-type lectins, and to develop potential diagnostic tools for bacterial infections. frontiersin.org The ability to rapidly change the decoration pattern of these heptose building blocks is a key element for success in the high-yielding synthesis of complex oligosaccharides. frontiersin.org

Fluorescently labeled heptose conjugates, such as those using BODIPY, have been synthesized to serve as substrates for detecting and characterizing glycosidase activity. mdpi.com For example, an indolyl D-glycero-D-gulo-septanoside was synthesized and tested as a substrate for β-galactosidase. mdpi.com While initial assays showed no hydrolysis, such probes are crucial for discovering and characterizing novel enzymes that act on these unusual sugars. mdpi.com

Table 2: Examples of Heptose-Containing Probes and Building Blocks

| Probe/Building Block | Application | Reference |

|---|---|---|

| Chromogenic heptose derivatives | Screening for heptose processing enzymes | tcichemicals.com, tcichemicals.com |

| Biotinylated heptose bisphosphate analogues | Identifying proteins in inflammatory pathways | researchgate.net |

| Heptose glycosyl donors and acceptors | Assembly of bacterial oligoheptosides | frontiersin.org |

| Fluorescently labeled heptose conjugates (e.g., BODIPY) | Detecting and characterizing glycosidase activity | mdpi.com |

Computational and Theoretical Studies on this compound Conformation and Molecular Interactions

Computational and theoretical methods play a crucial role in understanding the three-dimensional structure and interactions of this compound and its derivatives. These studies provide insights that are often difficult to obtain through experimental methods alone.

X-ray crystallography has been instrumental in determining the structures of enzymes involved in heptose biosynthesis, often in complex with their substrates or products. For example, the crystal structure of the C3/C5-epimerase Cj1430 from Campylobacter jejuni was solved in the presence of its product analog, GDP-d-glycero-β-l-gluco-heptose. researchgate.netnih.gov This revealed that the enzyme belongs to the cupin superfamily. researchgate.netnih.gov Similarly, the structure of the C4-reductase Cj1428 was determined in the presence of NADPH, placing it in the short-chain dehydrogenase/reductase superfamily. researchgate.netnih.gov These structural insights are vital for understanding the catalytic mechanisms of these enzymes and for designing specific inhibitors.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the conformation of heptoses in solution. NMR has been used to confirm the structure of enzymatically synthesized GDP-d-glycero-β-l-gluco-heptose and to study the binding of heptose-containing oligosaccharides to lectins. nih.govoup.com

Computational methods, such as Density Functional Theory (DFT), are employed to study the conformational preferences of monosaccharides and their derivatives. unex.es These calculations can help predict the most stable conformations of molecules like this compound and to understand the factors that govern their shape, such as the anomeric effect and intramolecular hydrogen bonding. unex.es For instance, computational studies on 2-iminoaldoses, which can be formed from aminosugars, have provided insights into the anomeric equilibria and the relative stability of different anomers. unex.es

Molecular modeling and docking simulations are also used to predict how heptose-containing ligands will bind to their protein targets. These studies can guide the design of new drugs and probes by identifying key interactions between the ligand and the protein's active site. The combination of experimental data from X-ray crystallography and NMR with computational modeling provides a comprehensive picture of the structure and function of this compound and its role in biological systems.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the stereochemical configuration of D-Glycero-D-gulo-heptose?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving stereochemistry. NMR analysis of hydroxyl group coupling patterns and spatial orientation can differentiate between heptose isomers. X-ray crystallography provides definitive proof of absolute configuration by analyzing electron density maps .

- Key considerations : Ensure high-purity samples to avoid signal overlap. For crystallography, optimize crystallization conditions (e.g., solvent polarity, temperature) to obtain high-resolution diffraction data .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodology : Utilize enzymatic or chemical synthesis. Enzymatic approaches leverage sugar isomerases or epimerases to control stereochemistry. Chemical synthesis often employs protecting-group strategies (e.g., benzyl or acetyl groups) to isolate reactive hydroxyl groups, followed by selective deprotection .

- Key considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) or HPLC. Optimize reaction conditions (pH, temperature) to minimize side products like anomers or epimers .

Q. What are the best practices for detecting and quantifying this compound in biological samples?

- Methodology : Use HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS). Derivatization with fluorescent tags (e.g., 2-aminobenzamide) enhances sensitivity for low-abundance samples .

- Key considerations : Include internal standards (e.g., isotopically labeled heptose analogs) to correct for matrix effects. Validate methods using spike-recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's role in host-microbe interactions?

- Methodology :

In vitro assays : Use purified heptose to test receptor binding (e.g., TLR4/MD-2 complex) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

In vivo models : Employ knockout mice (e.g., TLR4-deficient) to study immune response modulation. Measure cytokine profiles (IL-6, TNF-α) post-exposure .

- Data contradiction analysis : If results conflict with literature (e.g., pro-inflammatory vs. anti-inflammatory effects), assess purity of the compound, experimental conditions (e.g., endotoxin contamination), or species-specific receptor affinities .

Q. What strategies resolve contradictions in metabolomic studies linking this compound to fertility markers?

- Case study : A study found negative correlations between heptose levels and bull fertility scores (r = -0.56; P = 0.004) .

- Resolution steps :

Validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS).

Control for confounding variables (e.g., diet, age) via multivariate regression.

Replicate in a larger cohort to assess generalizability .

Q. How should researchers optimize protocols for studying heptose reactivity in aqueous environments?

- Methodology :

- Solubility : Confirm solubility in water or buffered solutions (e.g., PBS) via gravimetric analysis.

- Reactivity assays : Monitor pH-dependent hydroxyl group interactions using potentiometric titrations. Track degradation via UV-Vis spectroscopy at 260 nm (carbohydrate-specific absorbance) .

Methodological Best Practices

- Data analysis : For metabolomic correlations, use Partial Least Squares-Discriminant Analysis (PLS-DA) to separate high- and low-fertility groups, ensuring component validation via permutation testing .

- Reproducibility : Document synthesis and purification steps in detail (e.g., CAS 23102-92-3 protocols) . Share raw data and code in repositories like Zenodo or Figshare to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.